molecular formula C12H19NO4 B14027527 Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B14027527
M. Wt: 241.28 g/mol
InChI Key: RSDWKMNMYQDLJN-IWSPIJDZSA-N
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Description

Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[320]heptane-2-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The Boc group provides stability and protection during these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc-protected nitrogen atom. This combination of features makes it a valuable intermediate in synthetic chemistry and a subject of interest in medicinal research .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,2R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-5-8(7)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m1/s1

InChI Key

RSDWKMNMYQDLJN-IWSPIJDZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]2[C@@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2C1C(=O)O

Origin of Product

United States

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